

Statistical Analysis of 12-Methyltridecanal Concentration: A Comparative Guide

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Compound of Interest

Compound Name: **12-Methyltridecanal**

Cat. No.: **B128148**

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This guide provides a comparative analysis of **12-Methyltridecanal** (12-MT) concentrations across various biological samples, primarily focusing on beef and cheese. It is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis and biological relevance of this long-chain branched aldehyde. The information presented is supported by experimental data from peer-reviewed studies.

Data Presentation: 12-Methyltridecanal Concentration in Food Products

The following table summarizes the quantitative data available for **12-Methyltridecanal** in different food matrices. The concentration of this potent aroma compound varies significantly depending on the animal's age, diet, and the food processing methods employed, such as cheese maturation.

Sample Type	Animal/Product Details	Concentration	Reference
Beef Muscle Phospholipids	4-month-old calf	36 µg/g of phospholipids	[1]
8-year-old cow	810 µg/g of phospholipids	[1]	
Beef Longissimus Muscle	Concentrate-fed bulls	Lower concentrations (not specified)	[2]
Pasture-fed bulls	Up to 350 µg/100 g of fresh muscle	[2]	
Stewed Beef	Not specified	431 µg/kg	
Various Animal Lipids	Beef	44 - 149 µg/g of lipid	
Veal, Lamb, Springbuck, Red Deer		5 - 19 µg/g of lipid	
Chicken, Turkey, Pork	0.3 - 2.7 µg/g of lipid		
Gouda-type Cheese	Short maturation (4-5 months)	Lower Flavor Dilution (FD) factor	[2][3]
Medium maturation (12-13 months)	Intermediate Flavor Dilution (FD) factor	[2][3]	
Long maturation (22-23 months)	Higher Flavor Dilution (FD) factor	[2][3]	

Experimental Protocols

The quantification of **12-Methyltridecanal** in complex biological matrices requires sensitive and specific analytical methods. Below are detailed protocols based on methodologies cited in the literature.

Protocol 1: Stable Isotope Dilution Assay with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly accurate for the quantification of trace volatile compounds.

1. Sample Preparation and Extraction:

- Homogenize the sample (e.g., meat tissue).
- Spike the homogenate with a known amount of a stable isotope-labeled internal standard of **12-Methyltridecanal**.
- Extract the lipids from the sample using a suitable solvent system (e.g., chloroform/methanol).
- Isolate the volatile fraction from the lipid extract using high-vacuum distillation or solvent-assisted flavor evaporation (SAFE).

2. GC-MS Analysis:

- Concentrate the volatile fraction to a small volume.
- Inject an aliquot of the concentrated extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).
- Use a non-polar or polar capillary column for separation of the analytes.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to **12-Methyltridecanal** and its labeled internal standard.

Protocol 2: High-Pressure Liquid Chromatography (HPLC) with UV Detection after Derivatization

This method is suitable for the analysis of aldehydes by converting them into UV-active derivatives.

1. Hydrolysis and Derivatization:

- Isolate the phospholipid fraction from the sample.

- Perform acidic hydrolysis of the plasmalogens within the phospholipid fraction to release the fatty aldehydes, including **12-Methyltridecanal**.
- React the liberated aldehydes with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (2,4-DNPH), to form stable, UV-active hydrazones.

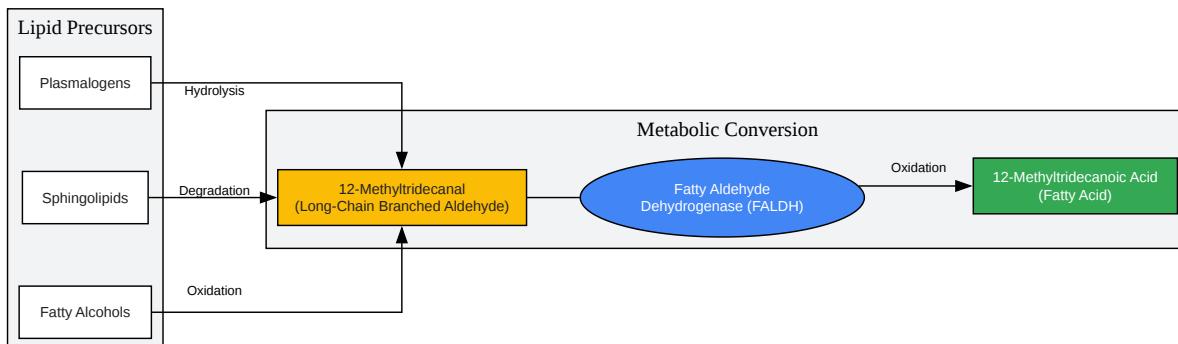
2. HPLC-UV Analysis:

- Separate the resulting 2,4-dinitrophenylhydrazone derivatives using reverse-phase high-pressure liquid chromatography (HPLC).
- Use a UV detector to monitor the effluent at the wavelength of maximum absorbance for the derivatives.
- Quantify the **12-Methyltridecanal** derivative by comparing its peak area to a calibration curve prepared with standards of known concentrations.

Mandatory Visualization

Biological Pathway: Metabolism of Long-Chain Fatty Aldehydes

While a specific signaling pathway for **12-Methyltridecanal** is not well-defined, its metabolism follows the general pathway for long-chain fatty aldehydes. This pathway is crucial for cellular homeostasis and the prevention of toxic aldehyde accumulation.^{[4][5]} The enzyme fatty aldehyde dehydrogenase (FALDH) plays a key role in the irreversible oxidation of these aldehydes to their corresponding fatty acids.^{[4][5]}

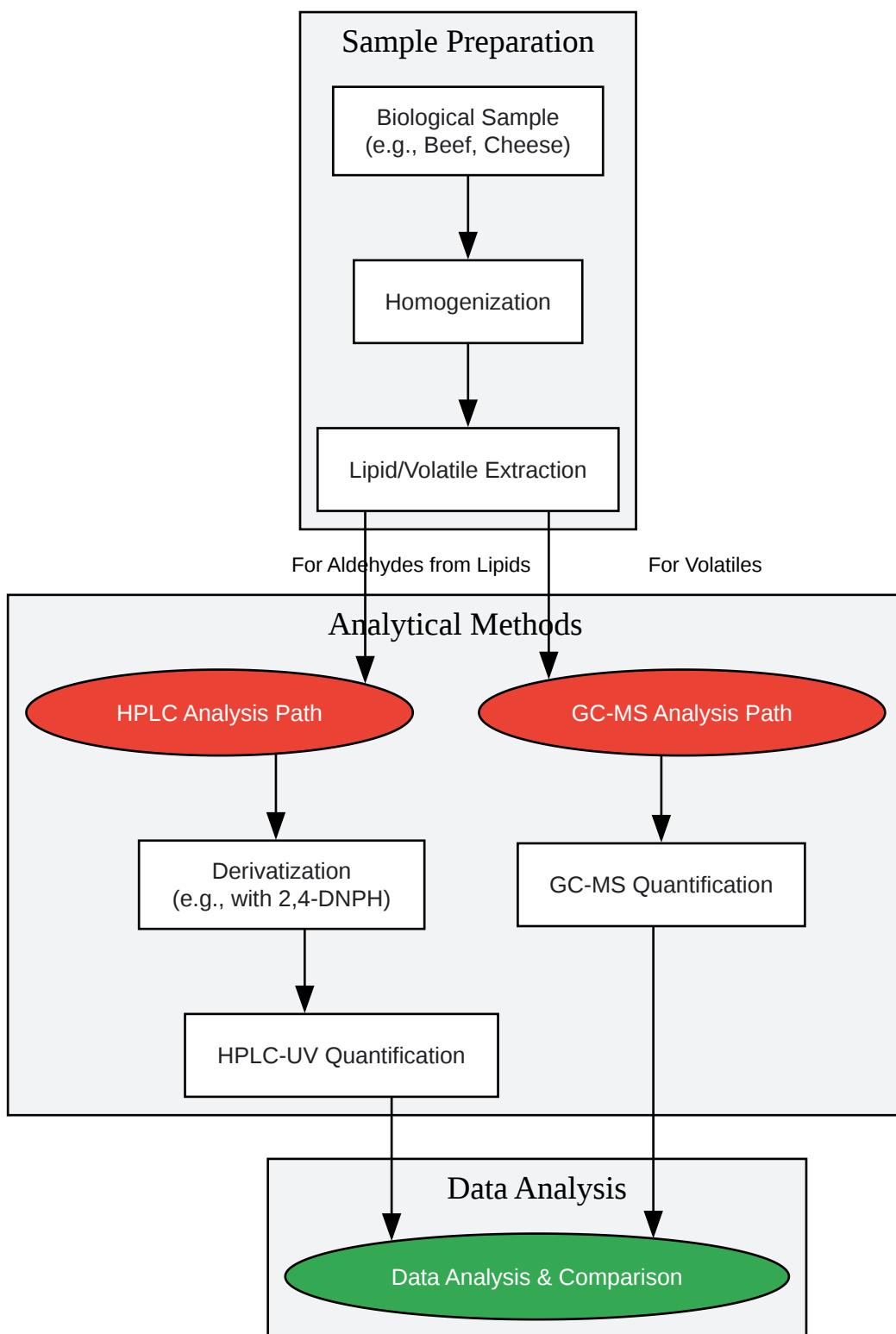


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*Metabolism of **12-Methyltridecanal**.*

Experimental Workflow: Quantification of **12-Methyltridecanal**

The following diagram illustrates a typical experimental workflow for the quantitative analysis of **12-Methyltridecanal** in a biological sample, integrating both GC-MS and HPLC-based approaches.



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Workflow for **12-Methyltridecanal** analysis.

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